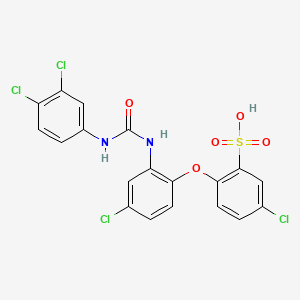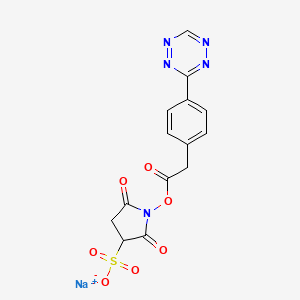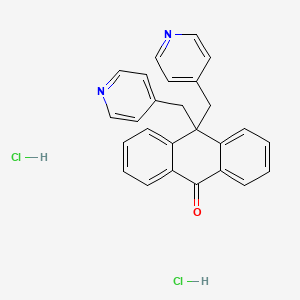
Sulcofuron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulcofuron is an organochlorine pesticide consisting of 1,3-diphenylurea having chloro substituents at the 3-, 4- and 5'-positions and a 4-chloro-2-sulfophenoxy group at the 2'-position. It has a role as an epitope and an insecticide. It is an organochlorine pesticide, an arenesulfonic acid, a dichlorobenzene and a member of phenylureas. It derives from a 1,3-diphenylurea. It is a conjugate acid of a sulcofuronate.
Scientific Research Applications
Environmental Monitoring and Analysis
Sulcofuron, identified as a Mitin, is used in the dyeing industry for mothproofing textile fabrics. Its presence in river ecosystems is monitored due to its environmental impact, necessitating precise extraction techniques and sensitive detection systems. Research has developed methods using liquid chromatography combined with tandem mass spectrometry for determining this compound levels in environmental river water, ensuring accurate data on this pollutant (Hancock et al., 1998).
Agricultural Applications and Environmental Interactions
This compound, being a sulfonylurea herbicide, is extensively used in agriculture for weed control. Its environmental stability is influenced by various abiotic factors such as pH, temperature, and exposure to sunlight. Studies have shown that under alkaline conditions, this compound yields specific degradation products, indicating its reactivity in different environmental settings (Saha & Kulshrestha, 2002).
Effects on Soil Microbial Communities
The impact of sulfonylurea herbicides, including this compound, on soil microbial communities and activities has been studied. This compound can affect soil enzyme activities such as cellobiohydrolase, arylsulphatase, and dehydrogenase, with variations observed in different soil types. These studies help understand how such herbicides can influence soil health and fertility, although significant changes in microbial composition due to this compound are not always evident (Medo et al., 2020).
Molecular Interactions and Potential Risks
Research on the interaction of calf thymus DNA with this compound has been conducted to understand its potential risk to human and animal health. The studies revealed that this compound interacts with DNA through groove binding and that this interaction is spontaneous, driven by hydrogen bonding and van der Waals forces. Such studies are crucial in assessing the potential genotoxic effects of this compound residues in crops and fruits (Shi et al., 2018).
properties
CAS RN |
24019-05-4 |
|---|---|
Molecular Formula |
C19H12Cl4N2O5S |
Molecular Weight |
522.2 g/mol |
IUPAC Name |
5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonic acid |
InChI |
InChI=1S/C19H12Cl4N2O5S/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12/h1-9H,(H2,24,25,26)(H,27,28,29) |
InChI Key |
MKUMTCOTMQPYTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)O)Cl)Cl |
Other CAS RN |
24019-05-4 |
synonyms |
5-chloro-2-(4-chloro-2-(3,4-chlorophenyl))phenoxyureidobenzenesulfonate sulcofuron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4R,6S,7E,14S,18R)-18-hydroxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid;trihydrate](/img/structure/B1193813.png)

